N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-3-yl)acetamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-3-yl)acetamide is a complex organic compound that features a benzoxazole ring, a phenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Known for its excellent UV-Visible absorption properties and fluorescent abilities.
4-(1,3-Benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole: Noted for its antimicrobial activity and photophysical properties.
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-3-yl)acetamide stands out due to its unique combination of a benzoxazole ring, phenyl group, and thiophene ring, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific photophysical characteristics and biological activities .
Properties
Molecular Formula |
C19H14N2O2S |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-thiophen-3-ylacetamide |
InChI |
InChI=1S/C19H14N2O2S/c22-18(11-13-9-10-24-12-13)20-15-7-5-14(6-8-15)19-21-16-3-1-2-4-17(16)23-19/h1-10,12H,11H2,(H,20,22) |
InChI Key |
NFCSRBVOLGCZQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)CC4=CSC=C4 |
Origin of Product |
United States |
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